3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
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Overview
Description
3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a heterocyclic compound that features a triazole ring fused to an azetidine ring with a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide It’s known that similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action of This compound It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that similar compounds, such as 1,2,4-triazole derivatives, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
The molecular and cellular effects of This compound Similar compounds, such as 1,2,4-triazole derivatives, have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne, resulting in the formation of the 1,2,3-triazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors under basic or acidic conditions.
Coupling of the Triazole and Azetidine Rings: This step involves the coupling of the triazole ring with the azetidine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-phenyl-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Exhibits anticancer properties.
1-phenyl-3-hydroxy-1,2,4-triazole: Used in various synthetic applications.
Uniqueness
3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is unique due to its combination of the triazole and azetidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-phenyltriazol-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c13-12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKGXGNWROVWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)N2C=C(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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